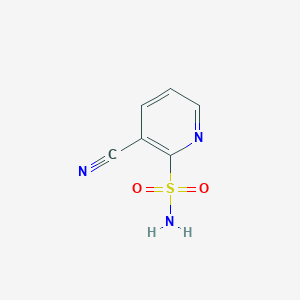

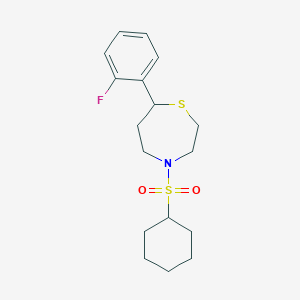

![molecular formula C22H26ClN3O3S2 B2482172 4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1331318-31-0](/img/structure/B2482172.png)

4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Research on benzamide derivatives, including those with methoxy, morpholinoethyl, and thiazolyl groups, often focuses on their potential biological activities and chemical properties. Compounds with similar structures have been explored for various applications, indicating a broad interest in their synthesis and characterization for potential scientific and therapeutic uses.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multi-step organic reactions, including condensation, amidation, and sometimes cyclization processes. For instance, the synthesis of similar compounds has been described using reagents like ethyl bromoacetate, ethyl 2-bromopropionate, and specific catalysts to facilitate the formation of the desired benzamide structure with various substituents including methoxy, methylthio, and morpholinoethyl groups (Jagodziński, Wesolowska, & Sośnicki, 2000).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods can elucidate the arrangement of atoms and functional groups within the molecule, providing insights into its potential chemical reactivity and interactions with biological targets (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including hydrolysis, oxidation, and reduction, depending on their functional groups. The presence of methoxy, methylthio, and morpholinoethyl groups can influence the compound's reactivity, potentially leading to the formation of novel compounds with unique properties. These reactions can be utilized to modify the molecule for specific applications or to enhance its biological activity (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Applications De Recherche Scientifique

Metabolic Pathway Insights

The compound has been linked with the metabolism of thiazoles, contributing to the understanding of metabolic pathways and formation of metabolites in organisms. Notably, Mizutani, Yoshida, & Kawazoe (1994) found that certain thiazoles undergo microsomal epoxidation, leading to the formation of corresponding thioamides and alpha-dicarbonyl fragments, indicating a complex metabolic interaction with the compound in biological systems (Mizutani et al., 1994).

Antiproliferative and Anticancer Potential

The compound's derivatives have shown promise as potential anticancer agents. Shao et al. (2014) discovered that certain derivatives exert significant antiproliferative activities and inhibit the PI3K/AKT/mTOR pathway, a key signaling pathway involved in cell growth, proliferation, and survival (Shao et al., 2014). Furthermore, Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, demonstrating substantial antimicrobial and anticancer potentials, highlighting the versatility of the compound's derivatives in therapeutic applications (Deep et al., 2016).

Neuroleptic Activity

In the context of neurological applications, Iwanami et al. (1981) designed and synthesized a series of benzamides based on the compound and evaluated their inhibitory effects on stereotyped behavior in rats, suggesting potential neuroleptic activity (Iwanami et al., 1981).

Pharmacokinetic Studies

The compound's analogs have been used to explore pharmacokinetic properties, aiding in the understanding of drug metabolism and disposition. For instance, Renzulli et al. (2011) conducted a detailed study on the disposition and metabolism of a derivative of the compound, providing valuable insights into its pharmacokinetic behavior (Renzulli et al., 2011).

Propriétés

IUPAC Name |

4-methoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2.ClH/c1-27-17-8-6-16(7-9-17)21(26)25(11-10-24-12-14-28-15-13-24)22-23-20-18(29-2)4-3-5-19(20)30-22;/h3-9H,10-15H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNAELYAMINHFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC=C4SC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

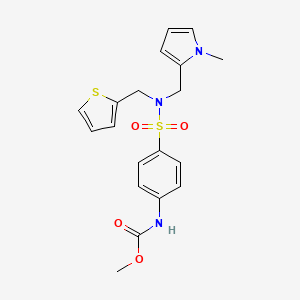

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2482089.png)

![6-phenyl-N-[2-(2-thienyl)ethyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2482091.png)

![4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2482094.png)

![3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2482098.png)

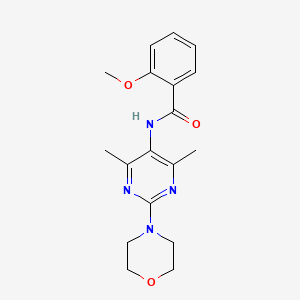

![6-(4-Fluorophenyl)-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2482101.png)

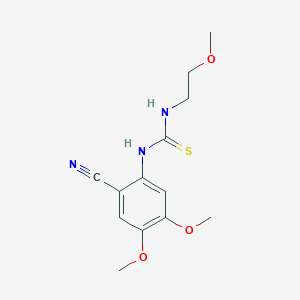

![N-cyclopentyl-2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2482103.png)

![3-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2482106.png)

![1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium](/img/structure/B2482108.png)

![9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2482110.png)